N-succinimidyl 4-(2-pyridyldithio)pentanoate

Antibody-Drug Conjugate (ADC) Maytansinoid Linker Catabolism

SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is the clinically validated linker for maytansinoid ADC programs. Its unique disulfide architecture generates a metabolite lacking S-methylated species, delivering ~1000-fold greater extracellular bystander potency vs. SMCC while mitigating the ocular toxicity associated with SPDB-DM4 conjugates. Ideal for solid tumor indications where heterogeneous antigen expression demands robust bystander killing. Select SPP when hepatic monitoring is preferred over ophthalmic surveillance and efficient payload release at lower DAR is required.

Molecular Formula C14H16N2O4S2
Molecular Weight 340.41
CAS No. 341498-08-6
Cat. No. B2358278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-succinimidyl 4-(2-pyridyldithio)pentanoate
CAS341498-08-6
Molecular FormulaC14H16N2O4S2
Molecular Weight340.41
Structural Identifiers
SMILESCC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
InChIInChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3
InChIKeyGTBCXYYVWHFQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Succinimidyl 4-(2-Pyridyldithio)pentanoate (SPP) CAS 341498-08-6: A Cleavable Disulfide Linker for Targeted ADC Procurement


N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP, CAS 341498-08-6) is a heterobifunctional crosslinker containing an amine-reactive N-hydroxysuccinimide (NHS) ester and a thiol-reactive 2-pyridyldithio group connected by a cleavable disulfide bond [1]. This linker is extensively utilized in the synthesis of antibody-drug conjugates (ADCs), particularly for conjugating maytansinoid payloads such as DM1 to monoclonal antibodies [2]. SPP enables the formation of a stable covalent linkage in circulation that can be selectively cleaved within the reducing intracellular environment of target cells, releasing the cytotoxic payload [3]. The compound has a molecular weight of 340.42 g/mol and is typically supplied as an off-white to white solid with a melting point of 48–49°C .

N-Succinimidyl 4-(2-Pyridyldithio)pentanoate (SPP) CAS 341498-08-6: Why Generic Linker Substitution Risks ADC Performance


Despite the availability of other disulfide-based linkers such as SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate), as well as non-cleavable thioether linkers like SMCC, direct substitution of SPP with these analogs is not straightforward and can significantly alter ADC efficacy and toxicity profiles [1]. Subtle differences in linker length, steric hindrance around the disulfide bond, and metabolic processing pathways lead to distinct pharmacokinetic, catabolite, and safety outcomes that are not interchangeable without extensive re-optimization [2]. For instance, SPP-DM1 conjugates produce a unique metabolite signature distinct from SPDB-DM4 conjugates, and non-cleavable linkers yield entirely different intracellular payload release mechanisms [3]. The quantitative evidence below demonstrates that SPP possesses specific, verifiable differentiation that must be considered during scientific selection and procurement for ADC development programs.

Quantitative Differentiation of SPP (CAS 341498-08-6) vs. SPDB, SMCC, and Other ADC Linkers


Metabolite Cytotoxicity: SPP-Derived DM1 Is >1000-Fold More Potent than SMCC-Derived Catabolites

In a direct head-to-head comparison using huC242 antibody conjugates, the lipophilic metabolite DM1 released from the SPP linker was found to be nearly 1000 times more cytotoxic than the hydrophilic lysine-Nε-SMCC-DM1 metabolite produced by the non-cleavable SMCC linker when tested extracellularly in cell-based viability assays [1]. This indicates that SPP enables the generation of highly potent, membrane-permeable free drug that can exert bystander killing effects on neighboring antigen-negative tumor cells, a feature absent in non-cleavable conjugates [1].

Antibody-Drug Conjugate (ADC) Maytansinoid Linker Catabolism Cytotoxicity

In Vivo Tumor Metabolite AUC: SPP Conjugates Show ~2-Fold Lower Tumor Exposure but Higher Potency

In a cross-study comparison of huC242-maytansinoid conjugates, the area under the curve (AUC) for total maytansinoid metabolites in tumor tissue over 7 days was approximately 2-fold lower for disulfide-linked SPP-DM1 compared to the non-cleavable SMCC-DM1 conjugate [1]. However, despite lower tumor exposure, SPP-DM1 demonstrated superior in vivo efficacy in mouse xenograft models due to the markedly higher cytotoxic potency of its released metabolites [1].

ADC Pharmacokinetics In Vivo Tumor Metabolism Maytansinoid Conjugates

Metabolic Pathway Divergence: SPP-DM1 Lacks S-Methylation Observed with SPDB-DM4

In a direct head-to-head study, huC242-SPP-DM1 and huC242-SPDB-DM4 conjugates produced distinct tumor metabolite profiles. The SPDB-DM4 conjugate yielded three major metabolites: lysine-Nε-SPDB-DM4, DM4, and S-methyl-DM4. In contrast, the SPP-DM1 conjugate produced similar metabolites except that no S-methyl-DM1 was detected [1]. This indicates that the less sterically hindered disulfide bond in SPP-DM1 undergoes different post-cleavage modification compared to the more hindered SPDB-DM4 [1].

Linker Metabolism ADC Catabolism Disulfide Linker Stability

Cytotoxicity in Multiple Myeloma: BT062-SPP-DM1 Demonstrates Potent In Vitro Activity Comparable to SPDB-DM4 Conjugate

In a study evaluating anti-CD138 antibody conjugates against multiple myeloma cell lines and primary patient cells, BT062-SPP-DM1 and BT062-SPDB-DM4 both demonstrated significant growth inhibitory effects [1]. Both conjugates also significantly inhibited tumor growth in vivo and prolonged host survival in murine xenograft and SCID-hu models of human multiple myeloma [1]. This establishes that SPP is a viable alternative to SPDB for maytansinoid conjugation, with comparable efficacy but distinct metabolic and toxicity profiles (see Evidence Item 5).

Multiple Myeloma ADC Cytotoxicity Maytansinoid Conjugates

Toxicity Profile Differentiation: SPP-DM1 Associated with Hepatic Transaminase Elevation vs. Ocular Toxicity with SPDB-DM4

Clinical experience with cantuzumab mertansine (Can M, SPP-DM1) and cantuzumab ravtansine (Can R, SPDB-DM4) revealed distinct toxicity profiles attributable to linker-payload combinations [1]. Can M (SPP-DM1) was associated with elevated hepatic transaminases, particularly in patients with hepatic metastases, while Can R (SPDB-DM4) was linked to ocular toxicities [1]. These differential toxicities underscore that linker selection is not a trivial substitution and directly influences clinical safety and dose-limiting toxicities.

ADC Toxicology Clinical Safety Linker-Dependent Toxicity

In Vitro Stability: SPP Demonstrates >24-Hour Half-Life in PBS and ≥8-Hour Stability in Human Plasma

SPP exhibits robust in vitro stability under physiological conditions. In phosphate-buffered saline (pH 7.4) at 37°C, the half-life of SPP exceeds 24 hours, and in human plasma, it remains stable for at least 8 hours with no significant degradation [1]. This stability profile ensures that SPP-linked conjugates maintain structural integrity in circulation, minimizing premature payload release and systemic toxicity.

Linker Stability Plasma Stability ADC Preclinical Development

Optimal Research and Industrial Use Cases for SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Based on Quantitative Differentiation


Development of Maytansinoid-Based ADCs Requiring Potent Bystander Killing Effect

SPP is the linker of choice when designing ADCs with maytansinoid payloads (e.g., DM1) for solid tumors with heterogeneous antigen expression. The ~1000-fold greater extracellular cytotoxicity of SPP-derived DM1 compared to SMCC-derived catabolites [1] enables robust bystander killing of neighboring antigen-negative cancer cells, a critical advantage over non-cleavable linker systems.

ADC Programs Seeking to Mitigate Ocular Toxicity Associated with Hindered Disulfide Linkers

Clinical data indicate that SPDB-DM4 conjugates are associated with ocular toxicities, whereas SPP-DM1 conjugates manifest hepatic transaminase elevation [1]. For programs targeting patient populations with pre-existing ocular conditions or where hepatic monitoring is more feasible than ophthalmic surveillance, SPP-based conjugates may offer a more manageable safety profile.

Preclinical ADC Optimization Requiring Distinct Metabolic Fate from SPDB Conjugates

SPP-DM1 conjugates produce a tumor metabolite profile lacking S-methylated species, in contrast to SPDB-DM4 conjugates [1]. This differential metabolism may influence intracellular drug retention and resistance mechanisms. Research groups developing novel maytansinoid ADCs should consider SPP when aiming to avoid S-methylation-mediated drug efflux or to explore alternative catabolic pathways.

Conjugation to Antibodies with Limited Lysine Accessibility or Low Drug-to-Antibody Ratio (DAR) Tolerance

The relatively labile disulfide bond in SPP-DM1 (compared to the more hindered SPDB-DM4) [1] may allow for efficient payload release even at lower DARs, potentially enabling the use of antibodies with fewer available conjugation sites while maintaining antitumor activity. This is supported by the comparable in vivo efficacy observed for SPP and SPDB conjugates in multiple myeloma models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-succinimidyl 4-(2-pyridyldithio)pentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.